
Dioctyl phosphono phosphate;ethane-1,2-diol;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl phosphono phosphate;ethane-1,2-diol;titanium is a complex organometallic compound. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its orange-red viscous liquid appearance and its insolubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl phosphono phosphate;ethane-1,2-diol;titanium involves the reaction of dioctyl phosphono phosphate with ethane-1,2-diol in the presence of a titanium source. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dioctyl phosphono phosphate;ethane-1,2-diol;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of titanium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce titanium dioxide, while substitution reactions can yield various organometallic complexes .
Scientific Research Applications
Dioctyl phosphono phosphate;ethane-1,2-diol;titanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive agent.
Medicine: Research is ongoing to explore its potential in cancer treatment and other therapeutic applications.
Mechanism of Action
The mechanism of action of Dioctyl phosphono phosphate;ethane-1,2-diol;titanium involves its interaction with molecular targets and pathways within the system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl tris(dioctyl phosphono phosphate)titanium
- Titanium pyrophosphate
- Mixed isopropoxy titanium tris(dioctyl phosphono phosphate)
- Isopropyl tris(dioctyl phosphono phosphate)titanium
Uniqueness
Dioctyl phosphono phosphate;ethane-1,2-diol;titanium is unique due to its specific combination of ligands and metal center, which imparts distinct chemical properties and reactivity. Its ability to act as a coupling agent and its applications in various fields make it stand out among similar compounds .
Properties
Molecular Formula |
C34H78O16P4Ti |
|---|---|
Molecular Weight |
914.7 g/mol |
IUPAC Name |
dioctyl phosphono phosphate;ethane-1,2-diol;titanium |
InChI |
InChI=1S/2C16H36O7P2.C2H6O2.Ti/c2*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;3-1-2-4;/h2*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H2; |
InChI Key |
YLQWPVWUKMNEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.C(CO)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


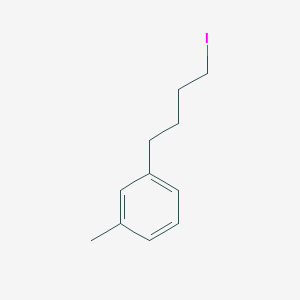
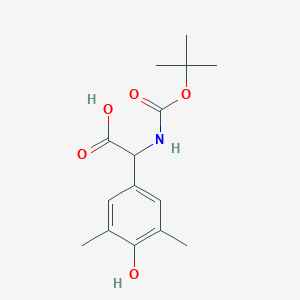
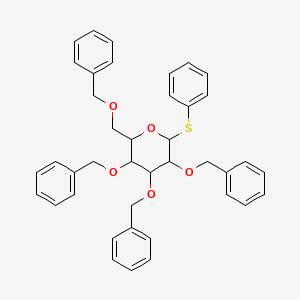
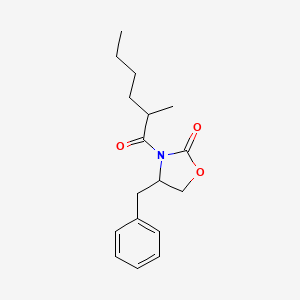

![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)



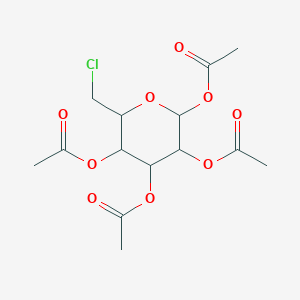

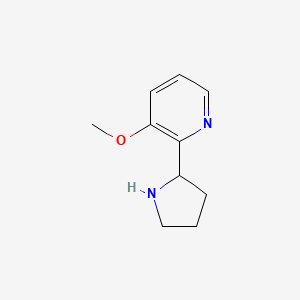
![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)
![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)
